molecular formula C12H17Cl2NO4S B5099534 [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine

[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3-methoxypropyl)amine

Cat. No.: B5099534
M. Wt: 342.2 g/mol
InChI Key: OKYBZKQJPQGSOH-UHFFFAOYSA-N
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Description

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a dichlorinated ethoxyphenyl ring and a methoxypropylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonation of 2,5-dichloro-4-ethoxyphenol followed by the introduction of the methoxypropylamine group. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pH, and reaction time is crucial to maintain consistency and efficiency. Purification processes such as recrystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorinated phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
  • [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl]bis(2-hydroxyethyl)amine

Uniqueness

(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N-(3-methoxypropyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO4S/c1-3-19-11-7-10(14)12(8-9(11)13)20(16,17)15-5-4-6-18-2/h7-8,15H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYBZKQJPQGSOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCCOC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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